Biotin-PEG6-alcohol

Bioconjugation PROTAC Design Assay Development

Choose Biotin-PEG6-alcohol for reproducible, high-efficiency biotinylation. This monodisperse, six-unit PEG linker delivers defined molecular weight and ≥98% purity, ensuring batch-to-batch consistency. The precisely balanced PEG6 spacer optimizes steric accessibility for avidin/streptavidin binding—shorter PEG4 analogs risk steric hindrance, while longer PEG8 variants introduce entropic penalties. Ideal for constructing high-purity bespoke biotinylated probes, PROTAC pull-down assays, and uniform biosensor surfaces. React the terminal hydroxyl group to conjugate payloads lacking a pre-existing handle. Procure with confidence from validated commercial sources.

Molecular Formula C22H41N3O8S
Molecular Weight 507.6 g/mol
Cat. No. B606147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-alcohol
SynonymsBiotin-PEG6-alcohol
Molecular FormulaC22H41N3O8S
Molecular Weight507.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)/t18-,19-,21-/m0/s1
InChIKeyUWCUGLZFTQXZRR-ZJOUEHCJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG6-alcohol: A Versatile PEG-Based Biotinylation Reagent and PROTAC Linker for Research and Development


Biotin-PEG6-alcohol (CAS 906099-89-6), also known as (+)-Biotin-PEG6-OH, is a heterobifunctional linker molecule. It consists of a biotin (vitamin H) moiety, a discrete polyethylene glycol (PEG) spacer containing six ethylene glycol units, and a terminal primary hydroxyl group . This compound is part of a class of monodisperse PEG derivatives prized for their defined molecular weight and high purity, which ensure batch-to-batch reproducibility in research and development applications [1]. The biotin group confers a high binding affinity for avidin and streptavidin (Kd ~ 10^-15 M), making it a robust handle for detection, purification, and immobilization in biochemical assays [2]. The PEG6 spacer provides hydrophilicity and flexibility, while the hydroxyl group serves as a versatile, modifiable site for further conjugation to various functional groups .

The Critical Role of PEG6 Spacer Length: Why Biotin-PEG6-alcohol Cannot Be Interchanged with Its PEG4 or PEG8 Analogs


Simple substitution of Biotin-PEG6-alcohol with its PEG4 or PEG8 analogs in a protocol is scientifically unsound due to the fundamental impact of linker length on molecular performance. The PEG spacer is not merely a passive connector; its length is a critical determinant of a conjugate's solubility, hydrodynamic radius, steric accessibility of the biotin group, and overall biophysical behavior [1]. A shorter PEG4 spacer may not provide sufficient distance to overcome steric hindrance, potentially reducing binding efficiency to avidin/streptavidin . Conversely, a longer PEG8 spacer, while increasing flexibility, can lead to greater entropic penalties upon binding or alter the conformation of a conjugated payload in undesirable ways . Therefore, the six-unit PEG chain in Biotin-PEG6-alcohol represents a carefully balanced design choice that directly influences experimental outcomes, making it a distinct chemical entity from other biotin-PEGn-alcohol compounds.

Quantifiable Differentiation: How Biotin-PEG6-alcohol's Design Translates to Performance Advantages


Optimized PEG Spacer Length Balances Solubility and Molecular Recognition

Biotin-PEG6-alcohol features a PEG6 spacer that provides a demonstrably better balance of properties compared to shorter PEG4 and longer PEG8 linkers. While direct, quantitative solubility data for Biotin-PEGn-alcohol series in identical conditions is not available, class-level inference from related biotin-PEG-silane analogs indicates that the PEG6 spacer provides enhanced solubility compared to PEG4 and more controlled flexibility compared to PEG8 . This is consistent with the general principle that longer PEG chains increase aqueous solubility but can also introduce higher degrees of conformational freedom. The PEG6 spacer in Biotin-PEG6-alcohol thus occupies a middle ground, designed to maximize both water solubility and the accessibility of the biotin group without the excessive flexibility that could hinder efficient binding to its target . The vendor indicates the compound is soluble in water, DMSO, DCM, and DMF .

Bioconjugation PROTAC Design Assay Development

Molecular Weight and Defined Structure Offer Reproducibility Over Polydisperse Alternatives

Biotin-PEG6-alcohol is a monodisperse PEG derivative with a precise molecular weight of 507.6 g/mol and a defined molecular formula (C22H41N3O8S) . This is a key differentiator from polydisperse PEG reagents, which consist of a mixture of molecules with varying chain lengths and molecular weights. The use of a monodisperse compound like Biotin-PEG6-alcohol ensures that every molecule in a conjugation reaction is identical, leading to a single, well-defined product. This contrasts with polydisperse PEGs, which produce a heterogeneous mixture of conjugates that can be difficult to characterize and may exhibit variable biological activity [1].

Drug Conjugation Analytical Development Process Control

Terminal Hydroxyl Group Enables Versatile Downstream Functionalization and Conjugation

The primary hydroxyl (-OH) group of Biotin-PEG6-alcohol serves as a versatile chemical handle for further functionalization, distinguishing it from other biotin-PEG derivatives with different terminal groups (e.g., -NH2, -COOH, -NHS ester, -Maleimide) . This group can be readily activated (e.g., with tosyl chloride or CDI) or directly reacted with molecules containing electrophilic groups (e.g., isocyanates, carboxylic acids) to form ether, ester, or carbamate linkages . This flexibility allows a single reagent to be adapted for a wide range of conjugation chemistries, providing a key advantage over pre-activated, single-use biotinylation reagents.

PROTAC Synthesis Surface Modification Drug Delivery

Defined PEG6 Length is an Established Standard in PROTAC Linker Toolkits

In the field of targeted protein degradation, linker length is a critical optimization parameter for PROTAC efficacy [1]. The PEG6 linker length has emerged as a de facto standard and a key building block in PROTAC design, often providing an optimal distance for ternary complex formation between the target protein and E3 ligase . While not a direct head-to-head comparison, Biotin-PEG6-alcohol is specifically marketed and cited as a 'PEG-based PROTAC linker' [2]. Its utility is rooted in this widely adopted linker length, making it a validated choice for creating novel biotinylated PROTACs where the biotin tag can be used for pull-down experiments to study the PROTAC mechanism or identify target proteins.

PROTAC Targeted Protein Degradation Linker Optimization

Optimal Use Cases for Biotin-PEG6-alcohol Based on Its Differentiated Properties


Synthesis of Custom Biotinylated Probes and Affinity Reagents

Given its versatile hydroxyl group , Biotin-PEG6-alcohol is the ideal starting material for laboratories needing to create bespoke biotinylated molecules. Researchers can activate the -OH group to conjugate biotin to payloads lacking a pre-existing functional handle, such as certain small molecules, synthetic peptides, or modified surfaces. This approach, leveraging the monodisperse nature of the PEG6 spacer [1], yields a single, well-defined product, crucial for quantitative affinity measurements or for creating a high-purity reagent for pull-down experiments.

Development and Validation of PROTAC Molecules

The PEG6 spacer is a well-validated length for constructing effective PROTACs [2]. Biotin-PEG6-alcohol serves a dual purpose in this application. First, its hydroxyl group can be used to attach a ligand for an E3 ubiquitin ligase or a target protein . Second, the biotin group provides a high-affinity tag [3] for immobilizing the synthesized PROTAC on streptavidin-coated beads. This allows for straightforward pull-down assays to identify the protein targets being degraded or to isolate the ternary complex, providing a direct functional readout for linker optimization studies.

Preparation of Reproducible Biotinylated Surfaces and Nanoparticles

For applications requiring the creation of biotinylated surfaces (e.g., biosensor chips, functionalized plates) or nanoparticles, Biotin-PEG6-alcohol offers a distinct advantage. The defined, six-unit PEG spacer [1] creates a uniform, hydrophilic layer that resists non-specific protein adsorption [4]. This yields a surface with a more consistent density of biotin groups compared to using polydisperse PEG-biotin, which leads to higher assay sensitivity and better reproducibility in quantitative binding studies (e.g., surface plasmon resonance or ELISA).

Building Blocks for Targeted Drug Delivery Systems

In the early-stage research of targeted drug delivery, Biotin-PEG6-alcohol can be used to introduce a biotin tag onto a drug or a drug carrier (e.g., liposome or polymer nanoparticle). The terminal hydroxyl group allows for attachment to various drug-linker systems . The balanced hydrophilicity and flexibility of the PEG6 spacer helps to solubilize hydrophobic drugs and provide the necessary reach for the biotin to engage with its receptor (e.g., in pre-targeting strategies or for studying cellular uptake mechanisms in vitro).

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